N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide
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Overview
Description
THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiophene-2-Carboxylic Acid: This can be achieved through the oxidation of thiophene using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is converted to an amide group by reacting with 1-(benzyl-methyl-amino)-2,2,2-trichloro-ethylamine under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trichloroethyl group, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene sulfoxides, while reduction could produce simpler amide derivatives.
Scientific Research Applications
THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-Carboxylic Acid: A simpler derivative without the amide and trichloroethyl groups.
Thiophene-2-Carboxamide: Lacks the trichloroethyl group but retains the amide functionality.
2,2,2-Trichloroethylamine Derivatives: Compounds with similar trichloroethyl groups but different core structures.
Uniqueness
THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE is unique due to its combination of a thiophene ring, an amide linkage, and a trichloroethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H15Cl3N2OS |
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Molecular Weight |
377.7 g/mol |
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15Cl3N2OS/c1-20(10-11-6-3-2-4-7-11)14(15(16,17)18)19-13(21)12-8-5-9-22-12/h2-9,14H,10H2,1H3,(H,19,21) |
InChI Key |
FORMUUUHVCZJGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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